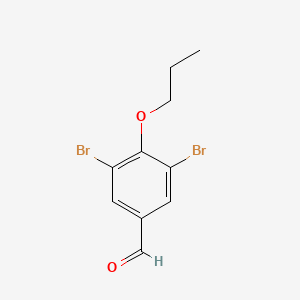

3,5-Dibromo-4-propoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOXPSCZCSUULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3,5 Dibromo 4 Propoxybenzaldehyde

Precursor Chemistry and Starting Materials for the Synthesis of 3,5-Dibromo-4-propoxybenzaldehyde

The synthesis of this compound can be approached from several key precursors. The selection of the starting material is a critical factor that influences the subsequent reaction steps, including bromination and etherification.

Synthesis from 3,5-Dibromo-4-hydroxybenzaldehyde (B181551)

A principal and widely utilized precursor for the synthesis of this compound is 3,5-Dibromo-4-hydroxybenzaldehyde. sigmaaldrich.comtcichemicals.comscbt.com This intermediate already contains the dibromo-benzaldehyde scaffold, simplifying the synthesis to the final step of introducing the propoxy group.

The synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde itself is well-documented and can be achieved through various methods. A common approach involves the bromination of 4-hydroxybenzaldehyde (B117250). In a typical procedure, a solution of bromine in acetic acid is added to a mixture of 4-hydroxybenzaldehyde and sodium acetate (B1210297) in acetic acid. This reaction proceeds at room temperature and yields 3,5-Dibromo-4-hydroxybenzaldehyde as a solid precipitate upon pouring the reaction mixture into water. semanticscholar.org

Another documented industrial method starts from p-cresol (B1678582). This process involves a one-pot reaction where p-cresol is first subjected to nuclear bromination, followed by side-chain bromination at a higher temperature. The resulting 4-hydroxy-3,5-dibromobenzal bromide is then hydrolyzed to yield 4-hydroxy-3,5-dibromobenzaldehyde. google.com A patent also describes a method using p-cresol and o-dichlorobenzene as raw materials, involving low-temperature and high-temperature bromination steps. google.com

Once 3,5-Dibromo-4-hydroxybenzaldehyde is obtained, the synthesis of the target compound is achieved through the etherification of the phenolic hydroxyl group, a reaction discussed in detail in section 2.2.

Synthesis from 4-Propoxybenzaldehyde (B1265824) Derivatives

An alternative synthetic strategy commences with a 4-propoxybenzaldehyde derivative, which already possesses the required propoxy group. The key step in this route is the regioselective bromination of the aromatic ring at the 3 and 5 positions.

The propoxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Since the para position is occupied by the aldehyde group, the bromine atoms are directed to the ortho positions (3 and 5). The reaction conditions for this bromination would need to be carefully controlled to achieve the desired dibromination without side reactions. This approach is analogous to the bromination of 4-hydroxybenzaldehyde, where the activating hydroxyl group directs the incoming bromine atoms.

While specific literature detailing the direct bromination of 4-propoxybenzaldehyde to yield this compound is not extensively covered in the provided results, the synthesis of various other functionalized benzaldehydes through similar electrophilic substitution reactions is a common practice in organic synthesis. grafiati.com

Utilization of Other Substituted Benzaldehydes

The synthesis can also be envisioned starting from other substituted benzaldehydes or benzene (B151609) derivatives that are subsequently functionalized. For instance, a synthetic route could start from p-cresol (4-methylphenol). As mentioned earlier, p-cresol can be converted to 4-hydroxy-3,5-dibromobenzaldehyde. google.com This intermediate would then undergo propoxylation to yield the final product. This multi-step process highlights the versatility in the choice of starting materials, allowing for the utilization of readily available and cost-effective precursors.

Alkylation and Etherification Reactions for Propoxy Group Introduction

The introduction of the propoxy group is a crucial step in the synthesis of this compound, typically achieved through etherification of the corresponding 4-hydroxy precursor.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and highly effective method for preparing ethers, including the target compound. wikipedia.orgfrancis-press.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound from 3,5-Dibromo-4-hydroxybenzaldehyde, the reaction involves two main steps:

Deprotonation: The phenolic hydroxyl group of 3,5-Dibromo-4-hydroxybenzaldehyde is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The halide serves as the leaving group, resulting in the formation of the ether linkage.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 reaction. The Williamson ether synthesis is versatile and widely used in both laboratory and industrial settings for the preparation of symmetrical and asymmetrical ethers. wikipedia.org

A study describes a related synthesis where 3,5-dibromo-4-hydroxybenzaldehyde is reacted to form 3,5-dibromo-4-[3-(dimethylamino)propoxy]benzaldehyde, demonstrating the applicability of this type of alkylation on the dibrominated phenolic aldehyde. semanticscholar.org

Table 1: Key Parameters in Williamson Ether Synthesis for this compound

| Parameter | Description |

|---|---|

| Substrate | 3,5-Dibromo-4-hydroxybenzaldehyde |

| Reagent | 1-Bromopropane or 1-Iodopropane |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Mechanism | SN2 |

Alternative Propoxylation Methodologies

While the Williamson ether synthesis is the most common method, other etherification techniques exist. However, their applicability for the synthesis of this compound may be limited.

For example, the acid-catalyzed dehydration of alcohols is a method for preparing symmetrical ethers but is generally unsuitable for producing unsymmetrical ethers like the target compound, as it would likely result in a mixture of products. libretexts.org Furthermore, this method is typically effective for small primary alcohols and can lead to alkene formation with secondary and tertiary alcohols. libretexts.org

Another method, alkoxymercuration-demercuration, involves the Markovnikov addition of an alcohol to an alkene. libretexts.org This is not applicable for the direct propoxylation of a phenol (B47542).

Therefore, for the specific conversion of 3,5-Dibromo-4-hydroxybenzaldehyde to this compound, the Williamson ether synthesis remains the most practical and widely adopted strategy due to its efficiency and high yields.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dibromo-4-hydroxybenzaldehyde |

| 4-Propoxybenzaldehyde |

| 4-hydroxybenzaldehyde |

| Bromine |

| Acetic acid |

| Sodium acetate |

| p-cresol |

| o-dichlorobenzene |

| 4-hydroxy-3,5-dibromobenzal bromide |

| 1-bromopropane |

| 1-iodopropane |

| Sodium hydride |

| Potassium carbonate |

| Dimethylformamide |

| Acetonitrile |

Regioselective Bromination Techniques for the Aromatic Ring System

The introduction of two bromine atoms at the C-3 and C-5 positions of the 4-propoxybenzaldehyde ring is a critical step in the synthesis. This is typically achieved through electrophilic aromatic substitution, where the electron-donating propoxy group directs the incoming electrophiles (bromine) to the ortho and para positions. Since the para position is already occupied by the propoxy group, bromination occurs at the two ortho positions (C-3 and C-5).

Electrophilic Aromatic Substitution for ortho/para-Dibromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. minia.edu.eglibretexts.orgpressbooks.pub In the context of synthesizing this compound, the starting material is often 4-propoxybenzaldehyde. The propoxy group (-OCH2CH2CH3) is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be delocalized into the benzene ring, thereby increasing its nucleophilicity.

The bromination reaction is typically carried out using molecular bromine (Br2) as the brominating agent. pressbooks.pub To enhance the electrophilicity of the bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is often employed. minia.edu.egpressbooks.pub The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. pressbooks.pub The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which is stabilized by resonance. libretexts.orgmasterorganicchemistry.com Subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. libretexts.org

A common synthetic route starts with the bromination of 4-hydroxybenzaldehyde to form 3,5-dibromo-4-hydroxybenzaldehyde. semanticscholar.org In one reported method, a solution of bromine in acetic acid is added to a mixture of 4-hydroxybenzaldehyde and sodium acetate in acetic acid. This reaction proceeds at room temperature and affords the dibrominated product in high yield (94%). semanticscholar.org The resulting 3,5-dibromo-4-hydroxybenzaldehyde can then be propoxylated to yield the final product.

Alternatively, the synthesis can commence with the bromination of p-cresol, followed by side-chain bromination and subsequent hydrolysis to yield 4-hydroxy-3,5-dibromobenzaldehyde. google.comgoogle.com This multi-step process can be performed in the same solvent without isolation of intermediates, which is advantageous for industrial-scale production. google.com

Directed Halogenation Strategies

While the inherent directing effect of the propoxy group is often sufficient for the desired dibromination, more advanced directed halogenation strategies have been developed to achieve high regioselectivity in complex molecules. researchgate.netrsc.org These methods often employ a directing group that positions the halogenating agent at a specific site on the aromatic ring. rsc.orguantwerpen.be Although not explicitly detailed for this compound in the provided search results, these strategies are relevant to the broader field of aromatic halogenation.

For instance, palladium-catalyzed ortho-halogenation of benzaldehydes has been achieved using transient imine directing groups. researchgate.netrsc.org In this approach, the aldehyde reacts with an amine to form an imine in situ. The imine nitrogen then coordinates to a palladium catalyst, directing the halogenation to the ortho position. researchgate.netuantwerpen.be This strategy allows for precise control over the position of halogenation, which can be particularly useful when multiple reactive sites are present.

Aldehyde Group Formation and Manipulation

The aldehyde functional group is a key feature of this compound. Its synthesis can be approached either by introducing the aldehyde group onto a pre-functionalized aromatic ring or by modifying a precursor functional group.

Formylation Reactions

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. wikipedia.orgtcichemicals.com Several classic named reactions can be employed for this purpose, such as the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions. wikipedia.orgtcichemicals.com These reactions typically involve an electrophilic aromatic substitution mechanism.

The ortho-formylation of phenols is a particularly relevant method. orgsyn.orgorgsyn.org For example, phenols can be regioselectively formylated at the ortho position using paraformaldehyde in the presence of anhydrous magnesium dichloride and triethylamine. orgsyn.orgorgsyn.org This method has been shown to be effective for a variety of substituted phenols, with electron-releasing groups generally enhancing the reaction rate. orgsyn.org While not a direct synthesis of this compound, this highlights a strategy where a dibrominated phenol could be formylated.

Oxidation of Precursor Alcohol Derivatives

An alternative and common strategy for forming the aldehyde is the oxidation of a primary alcohol. In the synthesis of this compound, this would involve the oxidation of (3,5-dibromo-4-propoxyphenyl)methanol. A variety of oxidizing agents can be used for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Reaction Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants.

For instance, in the bromination of 4-propoxybenzaldehyde to its monobrominated derivative, the reaction is typically carried out in an organic solvent like dichloromethane (B109758) or chloroform (B151607) at a controlled temperature to ensure selective bromination. Careful control of the bromine or N-bromosuccinimide (NBS) stoichiometry is necessary to prevent the formation of dibrominated side products.

In a multi-step synthesis starting from p-cresol, it was found that conducting the nucleus bromination at a lower temperature (15-30°C) followed by side-chain bromination at a much higher temperature (160°C) in o-dichlorobenzene led to a good yield of the intermediate 4-hydroxy-3,5-dibromobenzal bromide, which was then hydrolyzed to the aldehyde. google.com This process was noted to be advantageous as it could be performed continuously and in the same solvent. google.com

The synthesis of polyhydroquinoline derivatives using 3,5-dibromo-4-hydroxybenzaldehyde as a starting material reported excellent yields, indicating efficient prior synthesis of the aldehyde itself. researchgate.net Furthermore, the optimization of reaction conditions, such as using microwave synthesis, has been shown to increase product yields and reduce reaction times in the synthesis of related compounds. grafiati.com

Below is a table summarizing some reported yields for reactions relevant to the synthesis of this compound and its precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | Br2, NaOAc, AcOH, room temp | 3,5-Dibromo-4-hydroxybenzaldehyde | 94 | semanticscholar.org |

| p-Cresol | 1. Nucleus bromination, 2. Side-chain bromination, 3. Hydrolysis | 4-Hydroxy-3,5-dibromobenzaldehyde | Good | google.com |

| 2-Bromophenol | MgCl2, paraformaldehyde, Et3N, THF, reflux | 3-Bromosalicylaldehyde | 80-81 | orgsyn.org |

Scalable Synthesis Considerations for this compound

The industrial-scale production of this compound necessitates synthetic routes that are not only high-yielding and efficient but also economically viable and amenable to large-scale chemical processing equipment. The primary strategy for scalable synthesis involves a two-step approach: the formation of the key intermediate, 4-hydroxy-3,5-dibromobenzaldehyde, followed by etherification to introduce the propoxy group.

A robust and patented method for the production of 4-hydroxy-3,5-dibromobenzaldehyde starts from p-cresol. google.comgoogle.com This process is designed for commercial-scale manufacturing and involves a sequence of bromination and hydrolysis steps that can be carried out in the same solvent, minimizing the need for isolation of intermediates and thus streamlining the production flow. google.com The process can be operated in both batch and continuous modes, offering flexibility in manufacturing scale. google.com

The initial step is the nucleus bromination of p-cresol to form 2,6-dibromo-p-cresol. This is followed by a side-chain bromination to yield 4-hydroxy-3,5-dibromobenzal bromide. A key advantage of this method is that the subsequent hydrolysis of the benzal bromide to the final aldehyde is conducted by the simple addition of water, with the entire process potentially occurring in a single reaction vessel. google.com The recovery and reuse of by-products like hydrogen bromide further enhance the economic and environmental profile of this scalable route. google.com

Once 4-hydroxy-3,5-dibromobenzaldehyde is obtained, the final step is a Williamson ether synthesis to introduce the propoxy group. This classic and well-understood reaction involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with a propyl halide, such as 1-bromopropane or 1-iodopropane. This type of etherification is widely used in industrial processes due to its reliability and scalability.

Key parameters for ensuring a successful and scalable synthesis include precise control over reaction temperatures, efficient stirring to manage reaction kinetics and heat transfer in large reactors, and the use of cost-effective solvents and reagents. The selection of an appropriate solvent system is also critical for facilitating product crystallization and purification on a large scale. google.com

Table 1: Process Parameters for Scalable Synthesis of 4-hydroxy-3,5-dibromobenzaldehyde

| Parameter | Value/Condition | Source |

| Starting Material | p-Cresol | google.comgoogle.com |

| Solvent | o-Dichlorobenzene, Chloroform, Carbon Tetrachloride | google.com |

| Nucleus Bromination Temperature | 0 to 50 °C (specifically 15 to 30 °C) | google.com |

| Side-Chain Bromination Temperature | 120 to 180 °C (specifically 150 to 160 °C) | google.com |

| Hydrolysis Temperature | 90 to 100 °C | google.com |

| Hydrolysis Medium | Addition of water to the reaction mixture | google.com |

| Yield | Up to 78% of theory relative to p-cresol | google.com |

| Process Type | Can be performed discontinuously or continuously | google.com |

Table 2: General Conditions for Williamson Ether Synthesis

| Parameter | Reagent/Condition | Source |

| Substrate | 4-hydroxy-3,5-dibromobenzaldehyde | Inferred |

| Propylating Agent | 1-Bromopropane or 1-Iodopropane | Inferred |

| Base | Potassium Carbonate, Sodium Hydride | researchgate.net |

| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | researchgate.net |

| Catalyst (Optional) | Phase-transfer catalyst (e.g., Tetrabutylammonium hydrogen sulfate), Potassium Iodide | researchgate.net |

| Reaction Condition | Reflux or Room Temperature | researchgate.net |

Chemical Reactivity and Derivatization Pathways of 3,5 Dibromo 4 Propoxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a classic electrophilic site due to the polarization of the carbon-oxygen double bond. It readily participates in various reactions typical of aldehydes, including nucleophilic additions and condensations. cymitquimica.com

The carbonyl carbon of 3,5-Dibromo-4-propoxybenzaldehyde is susceptible to attack by nucleophiles. These reactions involve the addition of a nucleophile to the carbonyl group, initially forming a tetrahedral intermediate which can then be protonated to yield an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophilic Reagent | Intermediate | Final Product (after workup) | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Alkoxide | 3,5-Dibromo-1-(1-hydroxyethyl)-4-propoxybenzene | Secondary Alcohol |

| Phenyl lithium (C₆H₅Li) | Alkoxide | (3,5-Dibromo-4-propoxyphenyl)(phenyl)methanol | Secondary Alcohol |

Condensation reactions involving the aldehyde group are characterized by the addition of a nucleophile followed by the elimination of a small molecule, typically water. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. ukm.myekb.eg This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (azomethine group). ukm.my Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. ukm.myekb.eg

Table 2: Schiff Base Formation from this compound

| Primary Amine (R-NH₂) | Product Name | Product Structure |

|---|---|---|

| Aniline | N-(3,5-Dibromo-4-propoxybenzylidene)aniline | |

| Ethylamine | N-(3,5-Dibromo-4-propoxybenzylidene)ethanamine |

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comorientjchem.org The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to generate a nucleophilic carbanion. sigmaaldrich.com This carbanion then attacks the aldehyde, and a subsequent dehydration step yields a new, substituted alkene. sigmaaldrich.com

This compound can serve as the aldehyde component in this reaction. The electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde.

Table 3: Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst Example | Product Structure |

|---|---|---|

| Malononitrile | Piperidine | |

| Ethyl cyanoacetate | Calcium Ferrite orientjchem.org |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. cymitquimica.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde to the corresponding benzoic acid derivative, 3,5-Dibromo-4-propoxybenzoic acid. Milder, more selective reagents such as silver oxide (Ag₂O) are also effective.

Reduction: The aldehyde can be reduced to (3,5-Dibromo-4-propoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which is selective for carbonyl groups, and lithium aluminum hydride (LiAlH₄), a more powerful reducing agent.

Reactivity of the Bromine Substituents

The carbon-bromine bonds on the aromatic ring are sites for derivatization, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. mdpi.com

The bromine atoms on this compound can function as leaving groups in palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with a reductive elimination step that forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.govlibretexts.org The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl. mdpi.comwikipedia.org

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uknih.gov It is a powerful method for forming biaryl structures or attaching alkyl, alkenyl, or alkynyl groups. It is possible to achieve selective mono- or di-substitution by controlling the reaction conditions.

Table 4: Potential Suzuki-Miyaura Coupling Products

| Boronic Acid Partner | Potential Product (Disubstitution) |

|---|---|

| Phenylboronic acid | 3,5-Diphenyl-4-propoxybenzaldehyde |

| Thiophene-2-boronic acid | 3,5-Di(thiophen-2-yl)-4-propoxybenzaldehyde |

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. researchgate.net

Table 5: Potential Heck Reaction Products

| Alkene Partner | Potential Product (Disubstitution, trans isomer shown) |

|---|---|

| Styrene | 3,5-Bis((E)-2-phenylvinyl)-4-propoxybenzaldehyde |

| Ethyl acrylate | Diethyl (2E,2'E)-3,3'-(4-formyl-2-propoxy-5,1-phenylene)diacrylate |

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgwalisongo.ac.idmdpi.com It is one of the most reliable methods for synthesizing aryl-alkynes. mdpi.com Copper-free versions of the reaction have also been developed to avoid issues associated with copper, such as the homocoupling of alkynes (Glaser coupling). nih.gov

Table 6: Potential Sonogashira Reaction Products

| Terminal Alkyne Partner | Potential Product (Disubstitution) |

|---|---|

| Phenylacetylene | 3,5-Bis(phenylethynyl)-4-propoxybenzaldehyde |

| Trimethylsilylacetylene | 3,5-Bis((trimethylsilyl)ethynyl)-4-propoxybenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of this compound is substituted with both electron-donating (propoxy) and electron-withdrawing (aldehyde) groups. The powerful electron-withdrawing nature of the formyl group, coupled with the presence of two bromine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The bromine atoms, being good leaving groups, can be displaced by a variety of strong nucleophiles.

These reactions typically require elevated temperatures or the use of a catalyst to proceed efficiently. The substitution can occur at one or both bromine positions, depending on the stoichiometry and reactivity of the nucleophile. Potential nucleophiles include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. For instance, reaction with an amine under specific conditions could yield amino-substituted benzaldehyde (B42025) derivatives. This type of transformation is a known pathway for modifying halogenated aromatic compounds. arabjchem.orggrafiati.com

Below is a table outlining potential SNAr reactions with this compound.

| Nucleophile | Potential Product(s) | Reaction Conditions |

| Ammonia/Amine (R-NH₂) | 3-Amino-5-bromo-4-propoxybenzaldehyde or 3,5-Diamino-4-propoxybenzaldehyde | High temperature, catalyst (e.g., Copper) |

| Alkoxide (R-O⁻) | 3-Alkoxy-5-bromo-4-propoxybenzaldehyde | Strong base, heat |

| Thiolate (R-S⁻) | 3-(Alkylthio)-5-bromo-4-propoxybenzaldehyde | Base, heat |

Lithiation and Other Organometallic Transformations

The carbon-bromine bonds in this compound are primary sites for organometallic transformations, most notably through lithium-halogen exchange. This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi). The reaction can be selective, with one bromine atom reacting preferentially, or both can be exchanged with excess reagent.

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles. This pathway opens up the possibility of introducing various functional groups onto the aromatic ring. To prevent the organolithium reagent from reacting with the aldehyde group, the aldehyde is often first protected, for example, as an acetal. semanticscholar.org This strategy of C-H activation or transformation is a cornerstone of modern synthesis. ucl.ac.uk

The table below illustrates the process of lithiation followed by reaction with an electrophile.

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product |

| 1. Protect aldehyde 2. n-BuLi (1 eq), low temp. | Mono-lithiated aryl species | Carbon Dioxide (CO₂) | 5-Bromo-3-formyl-2-propoxybenzoic acid (after deprotection) |

| 1. Protect aldehyde 2. n-BuLi (1 eq), low temp. | Mono-lithiated aryl species | Formaldehyde (HCHO) | (5-Bromo-3-formyl-2-propoxyphenyl)methanol (after deprotection) |

| 1. Protect aldehyde 2. t-BuLi (2 eq), low temp. | Di-lithiated aryl species | Dimethylformamide (DMF) | 4-Propoxy-1,3,5-benzenetricarbaldehyde (after deprotection) |

Reactivity of the Propoxy Group

The propoxy group, an ether linkage, introduces another dimension to the molecule's reactivity, primarily concerning its cleavage or modification.

Cleavage and Deprotection Reactions

The aryl ether linkage of the propoxy group can be cleaved under strong acidic or specific nucleophilic conditions. The most common method for cleaving aryl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). This dealkylation reaction converts the propoxy group back to a hydroxyl group, yielding 3,5-Dibromo-4-hydroxybenzaldehyde (B181551). semanticscholar.org This deprotection is a fundamental transformation in synthetic chemistry, often employed when the hydroxyl group needs to be masked during other reaction steps. uzh.ch

| Reagent | Product | Typical Conditions |

| Boron tribromide (BBr₃) | 3,5-Dibromo-4-hydroxybenzaldehyde | Anhydrous solvent (e.g., DCM), low temperature to room temp. |

| Hydrobromic Acid (HBr) | 3,5-Dibromo-4-hydroxybenzaldehyde | Aqueous solution, reflux |

| Trifluoroacetic Acid (TFA) | 3,5-Dibromo-4-hydroxybenzaldehyde | Can be effective for cleavage of certain ethers, often at elevated temperatures. uzh.ch |

Functional Group Interconversions of the Alkoxy Chain

While reactions on the saturated propyl chain itself are limited without cleaving the ether bond, functionalization can be envisioned by starting the synthesis with a modified propyl group. For instance, the initial synthesis of the ether can be performed using a bifunctional three-carbon unit, such as 1,3-dibromopropane (B121459) or 3-chloropropan-1-ol, reacting with 3,5-Dibromo-4-hydroxybenzaldehyde. smolecule.com

This strategy installs a reactive handle, such as a halide or a hydroxyl group, at the terminus of the alkoxy chain. This terminal functional group can then undergo a variety of subsequent reactions (e.g., nucleophilic substitution, oxidation) without affecting the core benzaldehyde structure, allowing for the synthesis of a diverse library of compounds.

| Precursor for Alkylation | Initial Product | Subsequent Reaction | Final Product Example |

| 1-Bromo-3-chloropropane | 3,5-Dibromo-4-(3-chloropropoxy)benzaldehyde | Reaction with Sodium Azide (NaN₃) | 4-(3-Azidopropoxy)-3,5-dibromobenzaldehyde |

| 3-Bromopropan-1-ol | 3,5-Dibromo-4-(3-hydroxypropoxy)benzaldehyde | Oxidation (e.g., with PCC) | 3-(3,5-Dibromo-4-formylphenoxy)propanal |

Advanced Spectroscopic Characterization Techniques in 3,5 Dibromo 4 Propoxybenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a powerful tool for identifying the hydrogen atoms within a molecule and their immediate chemical environment. For 3,5-Dibromo-4-propoxybenzaldehyde, the ¹H NMR spectrum provides definitive evidence for its structure by showing characteristic signals for the aromatic, aldehydic, and propoxy group protons. nih.gov

The symmetry of the molecule simplifies the aromatic region of the spectrum. The two hydrogen atoms on the benzene (B151609) ring (at positions 2 and 6) are chemically equivalent, resulting in a single signal (a singlet). The aldehyde proton, being in a distinct electronic environment, also appears as a singlet, typically at a downfield chemical shift due to the deshielding effect of the carbonyl group. The propoxy side chain gives rise to three distinct signals corresponding to the three non-equivalent sets of protons, with splitting patterns dictated by their neighboring protons.

Based on data from analogous compounds like 4-propoxybenzaldehyde (B1265824) and 3,5-dibromo-4-hydroxybenzaldehyde (B181551), the expected chemical shifts and multiplicities for this compound can be detailed. semanticscholar.orgchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.80 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~8.00 | Singlet (s) | 2H |

| Methylene (B1212753) (-O-CH₂-) | ~4.10 | Triplet (t) | 2H |

| Methylene (-CH₂-) | ~1.90 | Sextet or Multiplet (m) | 2H |

This table is generated based on comparative data from structurally similar compounds. semanticscholar.orgchemicalbook.comrsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group appears at the most downfield position. The aromatic carbons can be distinguished based on their substitution: the carbon bearing the aldehyde, the carbon bearing the propoxy group, the carbons bearing the bromine atoms, and the carbons bearing hydrogen atoms. The three carbons of the propoxy group appear in the upfield region of the spectrum. Data from related structures such as 3,5-dibromo-4-hydroxybenzaldehyde provide a basis for assigning these signals. semanticscholar.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~188 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-H) | ~134 |

| Aromatic (C-CHO) | ~131 |

| Aromatic (C-Br) | ~111 |

| Methylene (-O-CH₂) | ~71 |

| Methylene (-CH₂-) | ~22 |

This table is generated based on comparative data from structurally similar compounds. semanticscholar.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are employed to establish definitive connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would be instrumental in confirming the propoxy chain's structure. It would show correlations between the protons on adjacent carbons: the methyl protons (~1.05 ppm) would show a cross-peak with the central methylene protons (~1.90 ppm), which in turn would show a cross-peak with the oxymethylene protons (~4.10 ppm).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals of the aromatic ring, aldehyde, and propoxy group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a technique used to study molecules in their solid phase. It can provide information about the molecular structure, conformation, and dynamics in the crystalline or amorphous solid state. While ssNMR is a powerful analytical tool, specific research applying this technique to this compound has not been prominently reported in the surveyed literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, which are characteristic of the functional groups present.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. libretexts.org Analysis of related compounds like 3,5-dibromo-4-hydroxybenzaldehyde and 4-propoxybenzaldehyde allows for a detailed interpretation of the expected vibrational bands. semanticscholar.orgnist.gov

The most prominent feature is the strong absorption band from the aldehyde C=O (carbonyl) stretch. The spectrum also contains bands corresponding to C-H stretching from the aromatic ring, the aldehyde group, and the alkyl chain of the propoxy moiety. The C-O ether linkage and the aromatic C=C bonds also give rise to characteristic absorptions in the fingerprint region. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2960 | Propoxy group (C-H) | Asymmetric Stretch |

| ~2870 | Propoxy group (C-H) | Symmetric Stretch |

| ~2850, ~2750 | Aldehyde (C-H) | Stretch |

| ~1680 | Aldehyde (C=O) | Stretch |

| ~1580, ~1480 | Aromatic Ring | C=C Stretch |

This table is generated based on general IR data and comparative data from structurally similar compounds. semanticscholar.orglibretexts.orgnist.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. semanticscholar.orgresearchgate.net For this compound, with the molecular formula C₁₀H₁₀Br₂O₂, the exact mass can be calculated with high precision. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the compound's identity. d-nb.info

Table 1: HRMS Data for this compound This table presents the calculated theoretical exact mass based on the most abundant isotopes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Br₂O₂ |

| Calculated Exact Mass | 321.9047 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules fragment in predictable ways upon ionization. Analyzing these fragmentation patterns helps to confirm the molecular structure. For this compound, the fragmentation would be influenced by the aromatic ring, the aldehyde group, and the propoxy ether linkage.

A key feature would be the isotopic pattern characteristic of two bromine atoms (¹⁹Br and ⁸¹Br), resulting in a distinctive M, M+2, and M+4 peak cluster. Common fragmentation pathways would likely include:

Loss of the propyl group (C₃H₇•): Cleavage of the ether bond to yield a dibromo-hydroxyphenoxy radical cation.

Loss of the propoxy group (C₃H₇O•): Resulting in a dibromobenzoyl cation.

Loss of a formyl radical (CHO•): Leading to a dibromo-propoxyphenyl cation.

Loss of carbon monoxide (CO): A common fragmentation for aldehydes.

Comparing these expected fragments to the mass spectrum of the related compound 3,5-Dibromobenzaldehyde, which shows major peaks at m/z 262, 264, and 266, helps in predicting the behavior of the target molecule. nih.gov

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Coupled chromatographic and mass spectrometric techniques are essential for analyzing complex mixtures and assessing the purity of this compound. lcms.cz Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for non-volatile or thermally fragile compounds that cannot be analyzed by gas chromatography. leeder-analytical.comnih.gov Gas chromatography-mass spectrometry (GC-MS), conversely, is ideal for volatile and thermally stable compounds. lcms.cz These methods separate the target compound from impurities or other components in a mixture before detection by the mass spectrometer, allowing for both quantification and structural identification of each component. chromatographyonline.com

Table 2: General Parameters for LC-MS/MS and GC-MS Analysis This table outlines typical starting parameters for the analysis of aromatic aldehydes and ethers.

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| LC-MS/MS | Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid. lcms.cz | |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). lcms.cznih.gov | |

| MS Detection | Full scan and product ion scan (MS/MS) modes. lcms.cz | |

| GC-MS | Column | DB-5 or similar non-polar capillary column. lcms.cz |

| Carrier Gas | Helium. lcms.cz | |

| Ionization | Electron Ionization (EI) at 70 eV. lcms.cz | |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C). lcms.cz |

X-ray Crystallography for Solid-State Structural Determination

A successful X-ray diffraction study would yield:

Exact bond lengths and angles: Confirming the geometry of the molecule.

Solid-state conformation: Revealing the torsion angles of the propoxy and aldehyde groups relative to the benzene ring.

Crystal packing details: Elucidating the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, which govern the supramolecular architecture. grafiati.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.edu The spectrum of this compound is dominated by the π-electron system of the substituted benzaldehyde (B42025) chromophore. grafiati.com

The electronic transitions are typically π → π* in nature. Compared to unsubstituted benzaldehyde, the presence of the electron-donating propoxy group (-OC₃H₇) and the two bromine atoms as substituents is expected to cause a bathochromic (red) shift in the absorption maximum (λmax). conicet.gov.ar This shift is due to the extension of conjugation and the influence of the substituents on the energy levels of the molecular orbitals. conicet.gov.arresearchgate.net Photophysical studies could further explore properties like fluorescence, though many benzaldehyde derivatives are not strongly fluorescent. conicet.gov.ar

Table 3: Predicted UV-Vis Spectral Properties of this compound Predictions are based on the analysis of similar aromatic compounds.

| Property | Expected Observation |

|---|---|

| Primary Chromophore | Substituted Benzaldehyde Ring |

| Expected λmax | Shifted to a longer wavelength compared to benzaldehyde, likely in the 260-300 nm range. |

| Dominant Transition | π → π* |

| Solvent Effects | The position of λmax may show some dependence on solvent polarity (solvatochromism). |

Theoretical and Computational Chemistry Approaches to 3,5 Dibromo 4 Propoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size.

For 3,5-Dibromo-4-propoxybenzaldehyde, DFT calculations, often employing functionals like B3LYP, can be used to predict a variety of properties. nih.gov These include the distribution of electron density, which is influenced by the electron-withdrawing nature of the bromine atoms and the aldehyde group, and the electron-donating character of the propoxy group. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (Hypothetical Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and electronic transitions. |

Furthermore, DFT can be used to calculate reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the carbonyl carbon of the aldehyde group is expected to be an electrophilic site, while the oxygen atom and the aromatic ring are potential nucleophilic sites.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit often at a higher computational cost than DFT. nih.govpsu.edu

For this compound, ab initio calculations can be employed to obtain precise molecular geometries, including bond lengths, bond angles, and dihedral angles. psu.edu These methods are also valuable for calculating accurate energies, which are crucial for determining thermodynamic properties like the heat of formation and reaction energies. psu.edu High-level ab initio calculations can be considered a benchmark for validating the results obtained from more computationally efficient methods like DFT. nih.govjksus.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This approach allows for the study of the time-dependent behavior of this compound, including its conformational changes and interactions with its environment.

The propoxy group in this compound can rotate around the C-O bond, leading to different conformations. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. The dynamic behavior of the aldehyde group and the bromine atoms can also be monitored over time.

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to study reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or substitution at the aromatic ring, MD can help to visualize the reaction pathway.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu Computational methods can be used to locate the geometry of the transition state and calculate its energy, which is essential for determining the activation energy of the reaction. ucsb.edu While no specific transition state analyses for reactions involving this compound are readily available, the principles of transition state theory are well-established and applicable. ucsb.edu

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, which are essential for the identification and characterization of molecules.

For this compound, DFT and ab initio methods can be used to calculate spectroscopic data. The prediction of NMR chemical shifts (¹H and ¹³C) is a common application, where the calculated values can be compared with experimental data to confirm the molecular structure. acs.orgbeilstein-journals.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. acs.orgnih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations. The prediction of electronic transitions allows for the simulation of UV-Vis spectra, providing information about the absorption of light by the molecule. grafiati.com

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectrum | Key Predicted Signals |

|---|---|

| ¹H NMR | Aromatic protons, aldehyde proton, propoxy group protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, aromatic carbons (including those bonded to bromine), and the carbons of the propoxy group. |

| IR | Strong C=O stretching vibration for the aldehyde, C-O stretching for the ether, and vibrations associated with the substituted benzene (B151609) ring. |

Development of Computational Models for Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a cornerstone of modern chemical research, enabling the design of efficient synthetic routes and the development of novel molecules with desired properties. For a substituted aromatic aldehyde like this compound, computational chemistry offers a powerful toolkit to elucidate its behavior in chemical reactions. These theoretical approaches provide insights into the electronic structure and energy of molecules, which in turn govern their reactivity.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While specific QSAR models for this compound are not extensively documented in public literature, the methodology has been widely applied to substituted benzaldehydes.

The development of a QSAR model for this compound and its derivatives would involve the following key steps:

Data Set Preparation: A series of analogous compounds with varying substituents would be synthesized, and their reactivity or selectivity in a specific reaction would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Derived from computational chemistry calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that relates the calculated descriptors to the observed activity. researchgate.netjmaterenvironsci.com For instance, a study on the inhibition of phenoloxidase by benzaldehyde (B42025) derivatives identified hydrophobicity of the para-substituent as a major factor influencing their inhibitory activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.netjmaterenvironsci.com

For this compound, a QSAR model could predict its reactivity in reactions such as oxidation, reduction, or condensation, based on descriptors that account for the electronic effects of the bromo and propoxy substituents.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the reactivity of organic molecules.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a key concept within DFT for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. dergipark.org.trbohrium.com

For this compound, DFT calculations could determine the energies of its frontier orbitals. These values would provide insights into its electrophilic and nucleophilic character and its propensity to undergo various types of reactions.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule:

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. Harder molecules are less reactive. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. dergipark.org.tr |

These descriptors, calculated for this compound, would allow for a quantitative comparison of its reactivity with other substituted benzaldehydes.

Modeling Reaction Mechanisms and Selectivity

Beyond predicting general reactivity, computational models can be developed to understand the detailed mechanism of a reaction and predict its selectivity (chemo-, regio-, and stereoselectivity).

For example, in a potential reaction involving this compound, such as a condensation or coupling reaction, DFT calculations can be used to:

Map the Potential Energy Surface (PES): This involves calculating the energy of the system along the reaction coordinate, from reactants to products.

Identify Transition States (TS): These are the high-energy points on the PES that correspond to the energy barriers of the reaction. The geometry and energy of the transition state are critical for determining the reaction rate.

Calculate Activation Energies (ΔE‡): The energy difference between the reactants and the transition state determines which reaction pathway is more favorable. A lower activation energy corresponds to a faster reaction.

Studies on the oxidation of substituted benzaldehydes have shown that the electronic effects of the substituents (delocalization and field effects) significantly influence the reaction rate. researchgate.net Similarly, computational studies on the coupling of phenols with substituted benzaldehydes have elucidated the reaction mechanism and explained the influence of para-substituents on the turnover-limiting step. nih.govkaist.ac.kr For this compound, such models could predict whether a reaction would occur preferentially at the aldehyde group or at the aromatic ring, and how the bromo and propoxy groups direct the outcome of the reaction.

Environmental and Abiotic Transformation Studies of 3,5 Dibromo 4 Propoxybenzaldehyde Analogs

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many aromatic compounds in the environment. For halogenated benzaldehydes, this process is of particular importance. Studies on chlorinated benzaldehydes have shown that they undergo photoinduced degradation in aqueous solutions when exposed to UV light. researchgate.net The primary mechanism involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of halide ions and other degradation products. researchgate.net This process typically follows first-order reaction kinetics. researchgate.net

For 3,5-Dibromo-4-propoxybenzaldehyde, a similar mechanism can be anticipated under sunlight exposure. The energy from ultraviolet (UV) radiation can induce the cleavage of the carbon-bromine (C-Br) bonds. This initial step would likely generate brominated phenyl radicals, which are highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent (water) to form less halogenated benzaldehydes, or reactions with oxygen to form hydroxylated and other oxidized derivatives. The propoxy group and the aldehyde functional group may also be susceptible to photochemical alteration, leading to a complex mixture of transformation products. The rate and extent of photodegradation would be influenced by environmental factors such as water clarity, depth, and the presence of natural photosensitizers like humic acids.

Table 1: Postulated Photodegradation Reactions of this compound

| Reaction Type | Initial Reactant | Key Intermediates | Potential Final Products |

| Homolytic C-Br Cleavage | This compound | Brominated phenyl radicals | Monobromo-4-propoxybenzaldehyde, 4-propoxybenzaldehyde (B1265824), bromide ions |

| Oxidation | This compound | Hydroxylated radicals | Hydroxylated benzaldehydes, benzoic acid derivatives |

| Propoxy Chain Alteration | This compound | Alkoxy radicals | 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), propanal |

Chemical Degradation Pathways in Aquatic and Soil Systems

In aquatic and soil environments, the degradation of this compound is likely to be mediated by both biotic and abiotic processes. Research on the anaerobic biotransformation of the structurally similar herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) reveals that reductive debromination is a key degradation pathway. researchgate.net This process, carried out by anaerobic microorganisms, involves the sequential removal of bromine atoms, leading to less halogenated and ultimately non-halogenated aromatic compounds. researchgate.net It is plausible that this compound would undergo a similar reductive debromination in anoxic sediments and soils, yielding 3-bromo-4-propoxybenzaldehyde (B1335535) and subsequently 4-propoxybenzaldehyde.

Hydrolysis of the ether linkage in the propoxy group may also occur, although this is generally a slow process for aromatic ethers in the absence of specific enzymatic activity. If hydrolysis were to occur, it would lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde. The aldehyde group can be oxidized to a carboxylic acid, forming 3,5-dibromo-4-propoxybenzoic acid, or reduced to an alcohol, forming (3,5-dibromo-4-propoxyphenyl)methanol, primarily through microbial metabolism.

Sorption and Transport Phenomena in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. As a hydrophobic organic compound, it is expected to have a strong affinity for the organic matter fraction of soils and sediments. mdpi.comuw.edu.pl The extent of sorption is typically correlated with the organic carbon content of the environmental matrix. umich.edu

Table 2: Factors Influencing the Sorption of this compound Analogs in Environmental Matrices

| Factor | Influence on Sorption | Rationale |

| Soil Organic Matter Content | High | Hydrophobic compounds partition into organic matter. mdpi.com |

| Clay Content | Moderate | Clay minerals can contribute to sorption, especially in low organic matter soils. researchgate.net |

| pH | Low to Moderate | Can influence the surface charge of sorbents and the speciation of the compound, although less critical for non-ionizable compounds. |

| Temperature | Low | Sorption is often an exothermic process. |

Abiotic Debromination and Other Transformation Pathways of Similar Halogenated Aromatics

Beyond photodegradation and microbially mediated reactions, abiotic chemical reactions can contribute to the transformation of halogenated aromatic compounds. One important pathway is abiotic reductive debromination, which can be facilitated by certain minerals and naturally occurring reducing agents in anoxic environments.

Nucleophilic aromatic substitution has also been identified as a potential mechanism for the abiotic dehalogenation of aromatic compounds. nih.govacs.org In this reaction, a nucleophile (such as a hydroxide (B78521) ion or a sulfide (B99878) ion) displaces a bromide ion from the aromatic ring. For chlorinated and brominated aromatics, this is predicted to proceed through a nucleophilic addition mechanism via an anionic intermediate. acs.org The presence of electron-withdrawing groups on the aromatic ring can enhance the susceptibility of the compound to nucleophilic attack. The aldehyde group in this compound is an electron-withdrawing group, which may facilitate this type of transformation.

An exploration into the future research avenues for the chemical compound this compound reveals significant potential for innovation across synthesis, reactivity, material science, and computational chemistry. As a substituted benzaldehyde (B42025), its unique combination of a reactive aldehyde group, two bromine atoms, and a propoxy substituent offers a versatile scaffold for scientific investigation. Future studies are poised to unlock novel applications and a deeper understanding of its chemical behavior.

Q & A

How can reaction conditions be optimized to improve the yield of 3,5-Dibromo-4-propoxybenzaldehyde in nucleophilic aromatic substitution reactions?

Answer:

Optimization requires systematic variation of parameters:

- Catalyst Selection : Use iodine (10% mol) as a catalyst to enhance reactivity, as demonstrated in similar dibromo-substituted quinazoline syntheses .

- Solvent and Temperature : Reflux in toluene (110°C) improves solubility and reaction kinetics. Lower-polarity solvents reduce side reactions .

- Reaction Time : Prolonged reflux (18–24 hours) ensures completion, as seen in analogous triazole syntheses .

- Workup : Distillation under reduced pressure followed by ice-water quenching minimizes decomposition .

What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : and NMR can identify aldehyde protons (δ 9.8–10.2 ppm) and bromine-induced deshielding effects on aromatic protons .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions, as applied to 3,5-dibromo-2-hydroxybenzaldehyde derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrO) and isotopic patterns from bromine .

How do electron-withdrawing groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects : Bromine atoms activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks. The propoxy group introduces steric hindrance, affecting regioselectivity .

- Mechanistic Studies : Use density functional theory (DFT) to map electron density distribution and predict reactive sites. Compare with experimental results from Suzuki-Miyaura coupling trials .

What experimental strategies can be employed to assess the antimicrobial activity of this compound derivatives?

Answer:

- Assay Design : Use microdilution methods (e.g., broth dilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the propoxy chain length or replacing bromine with other halogens. Evaluate minimum inhibitory concentrations (MICs) .

Which computational methods are suitable for modeling the electronic properties of this compound?

Answer:

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. Validate with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or ethanol) to predict solubility and stability under storage conditions .

How can researchers address discrepancies in reported synthetic yields of this compound?

Answer:

- Controlled Replication : Standardize solvent purity, catalyst batch, and equipment (e.g., reflux condensers). Document deviations in stirring speed or heating rates .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize via response surface methodology (RSM) .

What strategies mitigate degradation of this compound during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.